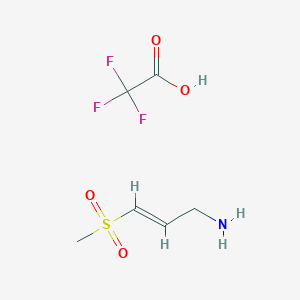

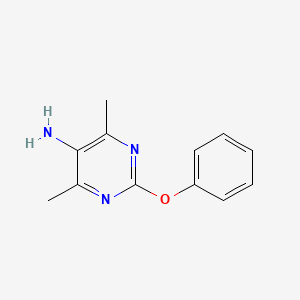

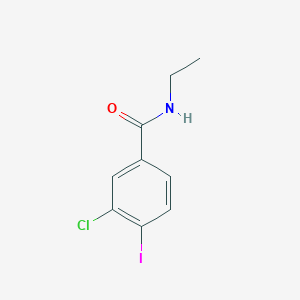

![molecular formula C18H24ClNO2 B1435280 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride CAS No. 63979-54-4](/img/structure/B1435280.png)

2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride

Vue d'ensemble

Description

The compound “2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride” is a derivative of phenethylamine, which is a basic structure for many biologically active compounds and pharmaceuticals . The presence of the methoxy groups (-OCH3) on the phenyl rings suggests that it might have different properties compared to the parent phenethylamine structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As a salt, it would likely be solid at room temperature and highly soluble in water. The presence of the aromatic rings and ether groups might also allow for some solubility in organic solvents .Applications De Recherche Scientifique

1. Metabolism and Identification of Metabolites

- In vivo metabolism and metabolite identification : The in vivo metabolism of phenethylamine derivatives, similar in structure to the queried compound, has been studied in rats. Identified metabolites suggest the presence of two metabolic pathways involving deamination, reduction, oxidation, and acetylation processes (Kanamori et al., 2002).

2. Synthesis and Structural Analysis

- Synthesis of structurally related compounds : 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride has been synthesized, showcasing the synthetic versatility of compounds with similar structural components. The synthesis involved cyclization, reduction, and acidification, indicating the potential synthetic routes for related compounds (Tan Bin, 2011).

- Characterization of Schiff base compounds : The structural characterization of Schiff base compounds containing the 2-(4-methoxyphenyl)ethyl component reveals insights into the molecular geometry and hydrogen bonding interactions, highlighting the diverse chemical behaviors of such compounds (Yaeghoobi et al., 2009).

3. Analytical Method Development

- Development of detection and quantification methods : Advanced chromatographic and mass spectrometric methods have been developed for the detection and quantification of N-benzyl phenethylamine derivatives in human serum, demonstrating the analytical capabilities for monitoring such compounds in biological samples (Poklis et al., 2013).

4. Biological Activities and Applications

- Antiamoebic activity : Chalcones possessing N-substituted ethanamine, structurally related to the queried compound, have shown significant antiamoebic activity against Entamoeba histolytica, indicating the therapeutic potential of such compounds in treating amoebic infections (Zaidi et al., 2015).

- Enantioselective metabolism studies : The enantioselective metabolism of compounds similar to 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride has been investigated, revealing significant differences in the formation of selective enantiomers by various cytochrome P450 isoforms, essential for understanding the metabolic fate and activity of such compounds (Hu & Kupfer, 2002).

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c1-20-17-7-3-15(4-8-17)11-13-19-14-12-16-5-9-18(21-2)10-6-16;/h3-10,19H,11-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIZOXNDIWQSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00981547 | |

| Record name | 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00981547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride | |

CAS RN |

63979-54-4 | |

| Record name | 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00981547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

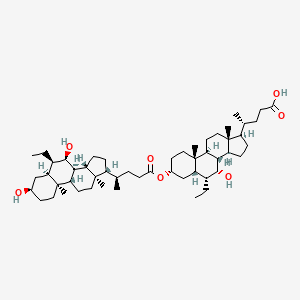

![(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one](/img/structure/B1435197.png)

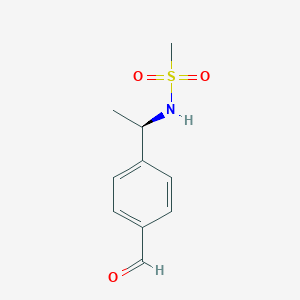

![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)